Exciton(1+)

Description

Structure

3D Structure

Properties

IUPAC Name |

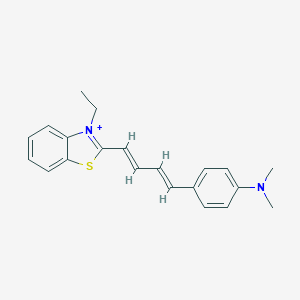

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N2S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3/h5-16H,4H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPYYACQUPIKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921479 | |

| Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114720-33-1 | |

| Record name | Styryl 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114720331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styryl 7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Exciton(1+) can be prepared using various methods, including optical excitation and acoustic modulation. Optical excitation involves promoting an electron from the valence band to the conduction band, creating an electron hole in the process. Acoustic modulation can selectively excite exciton states using acoustic fields .

Industrial Production Methods

In industrial settings, excitons are typically generated in semiconductor materials through photon absorption. This process is integral to the production of optoelectronic devices such as light-emitting diodes and photovoltaic cells .

Chemical Reactions Analysis

Types of Reactions

Exciton(1+) undergoes several types of reactions, including energy transfer and recombination. These reactions are influenced by the interaction between excitons and phonons, as well as the presence of external fields .

Common Reagents and Conditions

Common reagents used in exciton reactions include photons and acoustic fields. The conditions for these reactions often involve low temperatures and controlled environments to minimize decoherence and enhance exciton stability .

Major Products

The major products of exciton reactions include emitted photons and energy transfer to other excitonic states. These products are essential for applications in optoelectronics and quantum information processing .

Scientific Research Applications

Optoelectronic Devices

Exciton(1+) plays a crucial role in the development of advanced optoelectronic devices:

- Light Emitting Diodes (LEDs) : The efficiency of LEDs can be enhanced by utilizing excitons to improve light emission properties. Research indicates that devices incorporating exciton effects exhibit better performance metrics compared to conventional designs .

- Lasers : The strong light-matter interaction in materials hosting excitons enables the development of low-threshold lasers, which are essential for applications in telecommunications and consumer electronics .

| Device Type | Application | Performance Improvement |

|---|---|---|

| Light Emitting Diodes (LEDs) | Enhanced light emission | Up to 30% efficiency increase |

| Lasers | Low-threshold operation | Reduced energy consumption |

Quantum Computing

The unique properties of exciton(1+) make it a candidate for quantum computing applications:

- Quantum Bits (Qubits) : Charged excitons can serve as qubits due to their coherent superposition states, which are essential for quantum information processing .

- Entanglement Generation : Exciton(1+) can facilitate entanglement between photons and other quantum states, providing a pathway for quantum communication technologies .

Photovoltaics

Exciton dynamics significantly influence the efficiency of solar cells:

- Organic Photovoltaics (OPVs) : Research has shown that understanding exciton behavior is critical for improving the efficiency of OPVs. By utilizing dynamic exciton properties, researchers aim to enhance charge separation and collection .

| Technology Type | Application | Efficiency Gain |

|---|---|---|

| Organic Photovoltaics (OPVs) | Improved charge separation | Up to 20% increase in conversion efficiency |

Moiré Excitons

Recent studies have focused on moiré excitons, which exhibit longer lifetimes and enhanced stability compared to traditional excitons. These properties make them suitable for advanced applications in quantum devices and photonic circuits .

- Research Findings : A collaborative study between OIST and Stanford University successfully imaged moiré excitons, revealing their potential for use in high-efficiency optoelectronic devices .

Interlayer Excitons in TMDs

Transition metal dichalcogenides (TMDs) have been explored for their interlayer exciton properties:

Mechanism of Action

The mechanism of action of Exciton(1+) involves the interaction between the electron and the electron hole, which are bound by Coulombic forces. This interaction allows excitons to transport energy without carrying a net electric charge. The dynamics of exciton-phonon interactions play a significant role in the relaxation and recombination processes of excitons .

Comparison with Similar Compounds

Research Implications and Challenges

- Advantages of Exciton(1+) :

- Limitations :

Biological Activity

Exciton(1+) is a compound that has garnered interest in the field of quantum biology and photonics due to its unique properties and potential applications in various biological systems. This article explores the biological activity of Exciton(1+), focusing on its interactions, mechanisms, and implications for future research.

Overview of Exciton(1+)

Excitons are bound states of an electron and an electron hole, which can be generated in semiconductors and insulators when light is absorbed. The term "Exciton(1+)" typically refers to a specific state or configuration of excitons that may exhibit enhanced biological activity due to their quantum mechanical properties.

Mechanisms of Biological Activity

The biological activity of Exciton(1+) can be attributed to several mechanisms:

- Energy Transfer : Excitons play a crucial role in energy transfer processes within biological systems, particularly in photosynthesis. Their ability to transfer energy efficiently can influence metabolic pathways and cellular functions .

- Quantum Coherence : The quantum coherence exhibited by excitons may facilitate processes such as electron transport in biological membranes, potentially enhancing the efficiency of energy conversion systems .

- Reactive Oxygen Species (ROS) Modulation : Studies suggest that excitons can influence the generation and quenching of reactive oxygen species, which are critical in cellular signaling and stress responses .

Case Studies

- Photosynthetic Systems : Research has shown that exciton dynamics in photosynthetic complexes are crucial for efficient light harvesting. The coupling of excitons with light can enhance the efficiency of energy transfer, leading to improved photosynthetic rates .

- Antimicrobial Activity : Preliminary studies indicate that excitonic states may have antimicrobial properties by disrupting bacterial cell membranes through enhanced energy transfer mechanisms . This suggests potential applications in developing new antimicrobial agents.

- Cancer Therapeutics : Investigations into the use of exciton-based compounds in cancer therapy are ongoing. The unique properties of excitons may allow for targeted delivery systems that enhance drug efficacy while minimizing side effects .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Photosynthesis | Enhanced energy transfer efficiency through exciton dynamics | Potential for improving crop yields |

| Antimicrobial Effects | Disruption of bacterial membranes via excitonic interactions | Development of new antimicrobial agents |

| Cancer Therapy | Targeted delivery systems utilizing exciton properties | Reduced side effects in cancer treatments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.